![molecular formula C26H29N3O B1365159 (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine CAS No. 210468-90-9](/img/structure/B1365159.png)

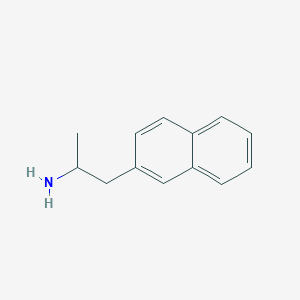

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

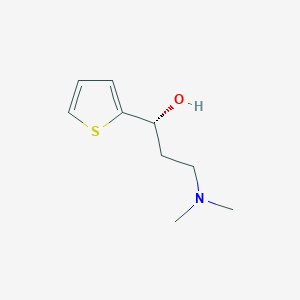

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine is a useful research compound. Its molecular formula is C26H29N3O and its molecular weight is 399.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Asymmetric Synthesis .

Summary of the Application

The compound is used in the efficient synthesis of protected (4S,5S)-dihydroxy amides. This moiety is a critical framework shared by many bioactive compounds .

Methods of Application or Experimental Procedures

The synthesis involves a diastereoselective reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their tautomeric ring-opened keto amides. The reduction with L-Selectride at -20 °C to room temperature affords the products in excellent yields and moderate to high syn-diastereoselectivities .

Results or Outcomes

The strategy offers a concise platform for the construction of (4S,5S)-dihydroxycarboxylate moieties under mild conditions. This method provides a simple and efficient route to protected (4S,5S)-dihydroxy amides .

Synthesis of Bioactive Compounds

Specific Scientific Field

This application falls under the field of Medicinal Chemistry , specifically in the area of Drug Synthesis .

Summary of the Application

The compound is used in the synthesis of bioactive compounds, such as Microcarpalide and Kalanchosine dimalate, which are substances with confirmed activity and some are at various stages of clinical trials .

Methods of Application or Experimental Procedures

The synthesis involves a diastereoselective reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their tautomeric ring-opened keto amides. The reduction with L-Selectride at -20 °C to room temperature affords the products in excellent yields and moderate to high syn-diastereoselectivities .

Results or Outcomes

The strategy offers a concise platform for the construction of (4S,5S)-dihydroxycarboxylate moieties under mild conditions. This method provides a simple and efficient route to protected (4S,5S)-dihydroxy amides .

Synthesis of Bioactive Compounds with Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Core

Specific Scientific Field

This application falls under the field of Medicinal Chemistry , specifically in the area of Drug Synthesis .

Summary of the Application

The compound is used in the synthesis of bioactive compounds, such as Bamaluzole, which is a GABA A receptor agonist patented as an anticonvulsant .

Methods of Application or Experimental Procedures

The synthesis involves a diastereoselective reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their tautomeric ring-opened keto amides. The reduction with L-Selectride at -20 °C to room temperature affords the products in excellent yields and moderate to high syn-diastereoselectivities .

Results or Outcomes

The strategy offers a concise platform for the construction of (4S,5S)-dihydroxycarboxylate moieties under mild conditions. This method provides a simple and efficient route to protected (4S,5S)-dihydroxy amides .

Propiedades

IUPAC Name |

(2R)-2-[[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino]-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3/t23-,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFEHDNCQXIQG-DSITVLBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]([C@@H](N(C1=N[C@H](CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469321 |

Source

|

| Record name | (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine | |

CAS RN |

210468-90-9 |

Source

|

| Record name | (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)

![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)

![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)